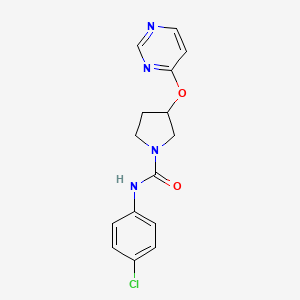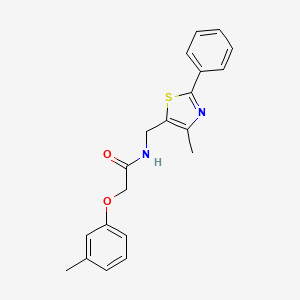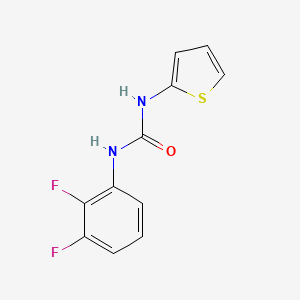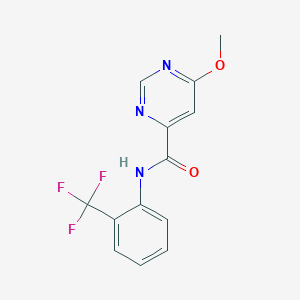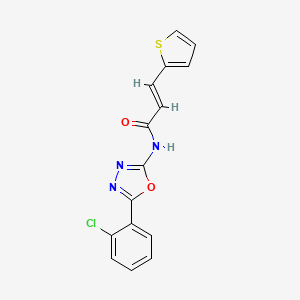
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as CTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CTAA is a small molecule that belongs to the class of acrylamides and contains an oxadiazole ring and a thiophene ring.
Mecanismo De Acción
The exact mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to act by inhibiting various cellular pathways. (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has also been found to inhibit the growth and biofilm formation of bacteria. Additionally, (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to have a low toxicity profile and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to have a high solubility in various solvents, which makes it easier to use in experiments. Additionally, (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to have a low toxicity profile, which makes it safer to use in experiments. However, one limitation of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to study its effects on other cancer cell lines and to investigate its potential as a chemotherapeutic agent. Another direction is to study its effects on other bacterial species and to investigate its potential as an antibacterial agent. Additionally, future studies could focus on elucidating the mechanism of action of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide and identifying its molecular targets. Moreover, future studies could investigate the potential of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide as a drug candidate for the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-chlorobenzohydrazide with ethyl acrylate to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. The ester is then treated with thioacetamide to yield (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. The overall yield of the reaction is around 60%, and the purity of the product can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
(E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, (E)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(E)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-6-2-1-5-11(12)14-18-19-15(21-14)17-13(20)8-7-10-4-3-9-22-10/h1-9H,(H,17,19,20)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABTXDJEORVFBP-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

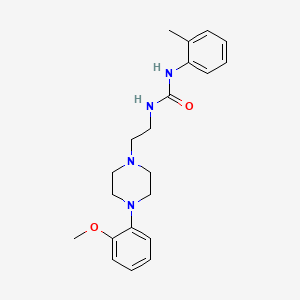
![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)


![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2385325.png)

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)

